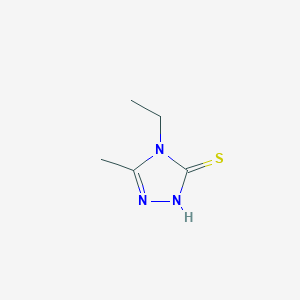

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

説明

Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their multidirectional biological activity . For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a compound that reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C (lit.) and is soluble in acetone .科学的研究の応用

Anticancer Agents

1,2,4-Triazole derivatives, including 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Corrosion Inhibitors

1,2,4-Triazole derivatives are effective in preventing the corrosion of metals . They have high electronegativity and can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Antiviral Medication

1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . One of them is ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Fungal Infections Treatment

Voriconazole, which contains a 1,2,4-triazole nucleus, is used to treat serious fungal infections .

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

作用機序

Target of Action

It is known that triazole derivatives, in general, have a wide range of applications and can interact with various biological targets .

Mode of Action

Triazole derivatives are known to form complexes with metal ions, which can lead to various biological effects . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

Triazole derivatives are known to interact with various biochemical pathways due to their ability to form complexes with metal ions .

Pharmacokinetics

For instance, 4-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is soluble in acetone .

Result of Action

Triazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities .

Action Environment

The action, efficacy, and stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)